2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol
Overview
Description
2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
The synthesis of 2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2-methoxyphenol with 1-bromo-3-phenylpropane, followed by the reaction with piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol primarily involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Comparison with Similar Compounds
2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds also exhibit interactions with neurotransmitter systems but differ in their specific targets and therapeutic applications. For instance:
Trazodone: Primarily used as an antidepressant and anxiolytic.
Naftopidil: Used for the treatment of benign prostatic hyperplasia.
Urapidil: Employed as an antihypertensive agent.
Properties
IUPAC Name |
2-methoxy-4-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-22-18-20(9-10-21(22)25)11-13-24-16-14-23(15-17-24)12-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,18,25H,5,8,11-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHQJSBFQYDPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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